Cas no 2229469-11-6 (5-(1-azido-2-hydroxyethyl)-4-bromo-2-methoxyphenol)

5-(1-azido-2-hydroxyethyl)-4-bromo-2-methoxyphenol Chemical and Physical Properties
Names and Identifiers
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- 5-(1-azido-2-hydroxyethyl)-4-bromo-2-methoxyphenol
- EN300-1933682
- 2229469-11-6
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- Inchi: 1S/C9H10BrN3O3/c1-16-9-3-6(10)5(2-8(9)15)7(4-14)12-13-11/h2-3,7,14-15H,4H2,1H3
- InChI Key: RJOISXLKOPYTIW-UHFFFAOYSA-N
- SMILES: BrC1=CC(=C(C=C1C(CO)N=[N+]=[N-])O)OC
Computed Properties
- Exact Mass: 286.99055g/mol
- Monoisotopic Mass: 286.99055g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 273
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 64Ų
- XLogP3: 2.5
5-(1-azido-2-hydroxyethyl)-4-bromo-2-methoxyphenol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1933682-0.1g |
5-(1-azido-2-hydroxyethyl)-4-bromo-2-methoxyphenol |
2229469-11-6 | 0.1g |
$715.0 | 2023-09-17 | ||
Enamine | EN300-1933682-0.5g |
5-(1-azido-2-hydroxyethyl)-4-bromo-2-methoxyphenol |
2229469-11-6 | 0.5g |
$781.0 | 2023-09-17 | ||
Enamine | EN300-1933682-2.5g |
5-(1-azido-2-hydroxyethyl)-4-bromo-2-methoxyphenol |
2229469-11-6 | 2.5g |
$1594.0 | 2023-09-17 | ||
Enamine | EN300-1933682-5.0g |
5-(1-azido-2-hydroxyethyl)-4-bromo-2-methoxyphenol |
2229469-11-6 | 5g |
$2360.0 | 2023-05-31 | ||
Enamine | EN300-1933682-10.0g |
5-(1-azido-2-hydroxyethyl)-4-bromo-2-methoxyphenol |
2229469-11-6 | 10g |
$3500.0 | 2023-05-31 | ||
Enamine | EN300-1933682-5g |
5-(1-azido-2-hydroxyethyl)-4-bromo-2-methoxyphenol |
2229469-11-6 | 5g |
$2360.0 | 2023-09-17 | ||
Enamine | EN300-1933682-10g |
5-(1-azido-2-hydroxyethyl)-4-bromo-2-methoxyphenol |
2229469-11-6 | 10g |
$3500.0 | 2023-09-17 | ||
Enamine | EN300-1933682-0.25g |
5-(1-azido-2-hydroxyethyl)-4-bromo-2-methoxyphenol |
2229469-11-6 | 0.25g |
$748.0 | 2023-09-17 | ||
Enamine | EN300-1933682-0.05g |
5-(1-azido-2-hydroxyethyl)-4-bromo-2-methoxyphenol |
2229469-11-6 | 0.05g |
$683.0 | 2023-09-17 | ||
Enamine | EN300-1933682-1.0g |
5-(1-azido-2-hydroxyethyl)-4-bromo-2-methoxyphenol |
2229469-11-6 | 1g |
$813.0 | 2023-05-31 |
5-(1-azido-2-hydroxyethyl)-4-bromo-2-methoxyphenol Related Literature
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Jian Jiang,Yuanyuan Li,Jinping Liu,Xintang Huang Nanoscale, 2011,3, 45-58
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Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
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Ruilin Xu,Chen Liao,Yanqing Xu,Chunfeng Zhang,Min Xiao,Lei Zhang,Changgui Lu,Yiping Cui,Jiayu Zhang Nanoscale, 2017,9, 18281-18289
Additional information on 5-(1-azido-2-hydroxyethyl)-4-bromo-2-methoxyphenol
Research Briefing on 5-(1-azido-2-hydroxyethyl)-4-bromo-2-methoxyphenol (CAS: 2229469-11-6)
In recent years, the compound 5-(1-azido-2-hydroxyethyl)-4-bromo-2-methoxyphenol (CAS: 2229469-11-6) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique azido and bromo functional groups, has shown potential in various applications, including drug discovery, bioconjugation, and targeted therapy. The purpose of this research briefing is to provide an overview of the latest studies and advancements related to this compound, highlighting its synthesis, biological activity, and potential therapeutic applications.
The synthesis of 5-(1-azido-2-hydroxyethyl)-4-bromo-2-methoxyphenol has been optimized in recent studies to improve yield and purity. Researchers have employed advanced techniques such as click chemistry and microwave-assisted synthesis to enhance the efficiency of the reaction. The presence of the azido group in the molecule allows for facile conjugation with other biomolecules, making it a valuable tool in bioconjugation and labeling applications. Additionally, the bromo substituent provides a handle for further functionalization, enabling the development of diverse derivatives with tailored properties.
Recent investigations into the biological activity of 5-(1-azido-2-hydroxyethyl)-4-bromo-2-methoxyphenol have revealed its potential as a scaffold for drug development. In vitro studies have demonstrated its ability to interact with specific protein targets, suggesting possible applications in the treatment of diseases such as cancer and infectious diseases. Furthermore, the compound's ability to undergo bioorthogonal reactions has been exploited in the development of targeted drug delivery systems, where it serves as a linker between therapeutic agents and targeting moieties.
One of the most promising applications of this compound lies in the field of proteomics and chemical biology. Its azido group enables efficient labeling of proteins and other biomolecules, facilitating the study of protein-protein interactions and cellular processes. Recent studies have utilized this compound in conjunction with mass spectrometry and fluorescence microscopy to gain insights into complex biological systems. The versatility of 5-(1-azido-2-hydroxyethyl)-4-bromo-2-methoxyphenol makes it a valuable asset in both basic and applied research.
In conclusion, 5-(1-azido-2-hydroxyethyl)-4-bromo-2-methoxyphenol (CAS: 2229469-11-6) represents a versatile and promising compound in the realm of chemical biology and pharmaceutical research. Its unique structural features and functional groups enable a wide range of applications, from drug discovery to bioconjugation and targeted therapy. Ongoing research continues to explore its full potential, and future studies are expected to uncover additional uses and benefits. This briefing underscores the importance of this compound in advancing scientific knowledge and therapeutic innovation.
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